molecular formula C12H12N2O4S2 B014170 Dithiobis(N-ethylmaleimide) CAS No. 71865-37-7

Dithiobis(N-ethylmaleimide)

Cat. No. B014170
CAS RN: 71865-37-7
M. Wt: 312.4 g/mol
InChI Key: SGVWDRVQIYUSRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Dithiobis(N-ethylmaleimide) and related compounds involves specific chemical pathways designed to achieve high yield and purity. For instance, Lomant and Fairbanks (1976) detailed the synthesis of a cleavable protein cross-linking reagent, which demonstrates the chemical strategies employed in producing such compounds with precise functionalities (Lomant & Fairbanks, 1976).

Molecular Structure Analysis

The molecular structure of Dithiobis(N-ethylmaleimide) derivatives, such as dithiinmaleimide functionalized ET derivatives, has been characterized by X-ray crystallography. These analyses reveal intricate details about the spatial arrangement of atoms within the molecule and the presence of specific functional groups that contribute to its chemical behavior (Dolder et al., 2006).

Chemical Reactions and Properties

Dithiobis(N-ethylmaleimide) engages in a variety of chemical reactions, primarily targeting thiols and amino groups in proteins. The reactivity of Dithiobis(N-ethylmaleimide) with cysteine and its derivatives illustrates its capacity to form stable bonds with sulfhydryl groups, a property leveraged in protein cross-linking studies (Gorin et al., 1966).

Physical Properties Analysis

The physical properties of Dithiobis(N-ethylmaleimide), such as solubility, melting point, and stability, are crucial for its storage and application in experimental protocols. While specific studies detailing these properties were not identified in this search, these characteristics can generally be inferred from the compound's chemical structure and reactivity patterns.

Chemical Properties Analysis

The chemical properties of Dithiobis(N-ethylmaleimide), including its reactivity with various functional groups, stability under different conditions, and its ability to undergo specific chemical transformations, are foundational to its utility in biochemical research. The interaction of Dithiobis(N-ethylmaleimide) with peptides and amino acids exemplifies its selectivity and utility in modifying specific molecular targets (Smyth et al., 1964).

Scientific Research Applications

Application Summary

DTEM is used as an inhibitor of photophosphorylation, a process that generates ATP in plants during photosynthesis . It’s about 500 times more effective as an inhibitor than N-ethylmaleimide .

Method of Application

Thylakoids must be illuminated in the presence of DTEM before the assay of phosphorylation for the inhibition to occur . The uncoupling of photophosphorylation in thylakoids treated with DTEM can be reversed by thiol compounds .

Results or Outcomes

The addition of 50 mM dithiothreitol restores H’ uptake in thylakoids treated with DTEM in the light to control levels and partially reverses the inhibition of phosphorylation . Evidence is provided to show that DTEM cross-links groups within the gamma subunit of the coupling factor 1, and that the cross-link is broken by high concentrations of thiols .

2. Vesicle Trafficking in Cell Biology

Application Summary

DTEM is used in the study of vesicle trafficking, specifically in the role of soluble N-ethylmaleimide-sensitive factor (NSF) adaptor proteins (SNAPs) receptors (SNAREs) .

Method of Application

The role of SNAREs is in the assembly of a four-helix SNARE bundle, which probably drives the fusion of transport vesicles with target membranes . One of the helices is always derived from a member of the syntaxin family of SNAREs, whereas the other two helices come from other types of SNAREs .

Results or Outcomes

The role of the SNAREs is in the assembly of a four-helix SNARE bundle, which probably drives the fusion of transport vesicles with target membranes . Three of the helices form a “t-SNARE complex” on the target membrane .

3. Analysis of Glutathione (GSH) and Glutathione Disulfide (GSSG) in Biochemistry

Application Summary

DTEM is used in the analysis of GSH and GSSG concentrations in blood and other tissues . This is important as a low GSH/GSSG ratio is a manifestation of the aging process and various disease states .

Method of Application

GsH is derivatized with the alkylating agent N-ethylmaleimide (neM) to form Gs-neM before acid deproteination . This is followed by back-extraction of excess neM from the deproteinized samples .

Results or Outcomes

The procedure can assay GSH and GSSG in blood and other tissues in 30 minutes or less . This method prevents artifactual oxidation to GSSG of 5–15% of the GsH found in a sample during deproteination .

4. Thiol Modification and Detection in Biochemistry

Application Summary

Applications of fluorescent and chromophoric analogs of N-ethylmaleimide (NEM), such as DTEM, strongly overlap those of iodoacetamides . These are used in the modification and detection of thiols .

Method of Application

The specific methods of application can vary depending on the specific experiment or analysis being conducted .

Results or Outcomes

The outcomes can also vary, but the use of these compounds allows for the modification and detection of thiols, which can be important in various biochemical analyses .

Safety And Hazards

properties

IUPAC Name

1-[2-[2-(2,5-dioxopyrrol-1-yl)ethyldisulfanyl]ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S2/c15-9-1-2-10(16)13(9)5-7-19-20-8-6-14-11(17)3-4-12(14)18/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVWDRVQIYUSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCSSCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222136
Record name Dithiobis(N-ethylmaleimide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dithiobis(N-ethylmaleimide)

CAS RN

71865-37-7
Record name Dithiobis(N-ethylmaleimide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071865377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dithiobis(N-ethylmaleimide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-maleimidoethyl) Disulfide
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JV Moroney, RE McCarty - Journal of Biological Chemistry, 1979 - Elsevier
… This maleimide, dithiobis-N-ethylmaleimide (DTEM), like another bifunctional maleimide, o-… This maleimide, dithiobis-N-ethylmaleimide (DTEM), like another bifunctional maleimide, o-…
JV Moroney - 1983 - elibrary.ru
… This maleimide, dithiobis-N-ethylmaleimide (DTEM), like another bifunctional maleimide, o-phenylenebismaleimide, is about 500-fold more effective as an inhibitor of …
Number of citations: 0 elibrary.ru
JV Moroney - 1982 - Cornell University
Number of citations: 0

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